2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a sulfanyl linker at position 2, and an N-(3-methylphenyl)acetamide side chain. The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial, or anti-inflammatory activity .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-6-5-9-17(12-15)23-19(26)14-29-22-24-18-10-11-28-20(18)21(27)25(22)13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQNMGFJIRTSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide, with the CAS number 1252821-64-9, is a member of the thieno[3,2-d]pyrimidine class. Its unique structure incorporates a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an N-(3-methylphenyl) acetamide substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S2 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1252821-64-9 |
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. These compounds are known to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. For example:
- In vitro studies on cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) have shown that similar compounds exhibit growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives are also recognized for their antimicrobial properties. They may target bacterial enzymes or pathways critical for survival and replication. For instance:
- Antimicrobial assays have demonstrated that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and DNA replication.
- Binding Affinity : Docking studies suggest that it can bind effectively to enzyme active sites, enhancing its potential efficacy against various biological targets .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Modifications to the aromatic rings or acetamide group can lead to variations in potency and selectivity against target proteins.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies; some anti-inflammatory |
The unique combination of the thieno-pyrimidine core with both sulfanyl and dimethoxyphenyl groups enhances the compound's interaction potential within biological systems compared to other similar compounds .
Case Studies
Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:
- Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 12.50 µM against MCF7 cells, demonstrating significant cytotoxicity .
- Antimicrobial Testing : A related compound showed effective inhibition against a range of bacterial strains with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno/Pyrimidine-Based Derivatives
Key Compounds:
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Core Structure: Pyrimidine derivative with a hydrazinylidene linker. Substituents: 4-Methylphenyl and sulfamoylphenyl groups. Synthesis Yield: 94% (higher than chromenone derivatives in ). Functional Groups: Cyano, carbonyl, and sulfonamide groups. Key Data: Melting point (288°C), IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O).
The sulfanyl group in the target could enhance stability relative to the hydrazinylidene linker in 13a .
Cyanoacetamide Derivatives
Key Compounds:
- N-Benzyl-2-cyano-acetamide (3d) Structure: Simple cyanoacetamide with benzyl and cyano groups. Synthesis: Ethanol/piperidine at 0–5°C (similar to target compound’s likely conditions).
Analysis: The target’s fused thiophene-pyrimidine system increases structural complexity, which may improve target selectivity but complicate synthesis compared to simpler cyanoacetamides .
Chromen-4-one and Pyrazolo-Pyrimidine Derivatives
Key Compounds:
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core Structure: Chromen-4-one fused with pyrazolo-pyrimidine. Substituents: Fluoro groups, sulfonamide. Key Data: Melting point 175–178°C, molecular weight 589.1 g/mol.
Analysis: The chromenone derivative’s lower yield (28%) highlights synthetic challenges in polycyclic systems, suggesting the target compound’s synthesis may require optimized conditions .
Sulfonamide and Tetrahydropyrimidine Derivatives
Key Compounds:
- (S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
- Core Structure : Tetrahydropyrimidine with sulfonamide.
- Substituents : 4-Hydroxyphenyl, sulfamoyl.
- Functional Groups : Thioether, acetamide.
Analysis : The target’s aromatic core may improve metabolic stability compared to B13’s partially saturated system, while B13’s sulfonamide group could enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
